molecular formula C12H10ClFN2 B14080247 N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine

N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine

Cat. No.: B14080247
M. Wt: 236.67 g/mol
InChI Key: ZUFMVDWMJPQLJA-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an amine group, linked via a methyl bridge to a 2-chloro-4-fluorophenyl moiety. This structure combines aromatic and halogenated elements, which are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. Pyridine- and pyrimidine-based compounds are widely explored in medicinal chemistry due to their roles in kinase inhibition, antimicrobial activity, and anticancer applications .

Properties

Molecular Formula

C12H10ClFN2

Molecular Weight

236.67 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H10ClFN2/c13-11-7-10(14)5-4-9(11)8-16-12-3-1-2-6-15-12/h1-7H,8H2,(H,15,16)

InChI Key

ZUFMVDWMJPQLJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine typically involves the reaction of 2-chloropyridine with 2-chloro-4-fluorobenzylamine under suitable conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Cores

Compound 1 : N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c)
  • Structure : Pyridin-2-amine linked to a 4-chlorophenyl-substituted oxadiazole.
  • Activity: Demonstrated selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM .
  • The absence of fluorine in 1c may reduce electronegativity compared to the target compound, impacting binding affinity.
Compound 2 : N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Structure : Pyrimidine core with dual chlorophenyl groups and a methyl substituent.
  • Activity : Exhibited antibacterial and antifungal properties due to hydrogen-bonding interactions and planar conformation .
  • Comparison : The pyrimidine core increases hydrogen-bonding capacity versus pyridine. However, the target compound’s chloro-fluorophenyl group may offer better metabolic stability.
Compound 3 : N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine
  • Structure : Pyridopyrazine fused ring with a 4-fluorophenyl group.
  • Activity : Designed as a p38 MAP kinase inhibitor .
  • Comparison : The fused ring system enhances π-π stacking, but the target compound’s simpler structure may improve synthetic accessibility.

Substituted Phenyl Derivatives

Compound 4 : (S)-6-Chloro-N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine
  • Structure : Ethyl linker between pyridin-2-amine and 4-fluorophenyl.
  • Synthesis : Utilizes chiral resolution for the (S)-enantiomer, highlighting stereochemical considerations .
Compound 5 : N-[(2-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
  • Structure : Indole and chlorophenyl groups attached to pyridin-2-amine.
  • Applications : Screened for kinase inhibition due to indole’s role in hydrophobic interactions .
  • Comparison : The indole moiety introduces bulkiness, which may hinder membrane permeability relative to the target compound’s simpler substituent.

Key Observations

Electron-Withdrawing Effects: The 2-chloro-4-fluorophenyl group in the target compound combines electronegative halogens, likely enhancing binding to electron-rich enzyme pockets compared to mono-halogenated analogues .

Biological Selectivity : Oxadiazole derivatives (Compound 1c) show panel-specific anticancer activity, suggesting that the target compound’s halogenation pattern could be optimized for similar selectivity .

Biological Activity

N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a pyridine ring and a chlorofluorophenyl moiety, which contribute to its unique chemical properties. The compound's molecular formula is C11H10ClFNC_{11}H_{10}ClFN, and it exhibits both electron-withdrawing (chlorine and fluorine) and electron-donating groups (the pyridine ring). This combination may influence its reactivity and interactions with biological targets.

Compound Name Structural Features Potential Activity Unique Aspects
This compoundPyridine ring, chlorofluorophenyl groupEnzyme inhibitionUnique combination of electron-withdrawing and donating groups
N-(pyridin-3-yl)anilinePyridine ring, aniline structureVaries by substitutionLacks halogen substituents
1-(4-chlorobenzyl)-N-(pyridin-3-yl)amineChlorobenzene moietySimilar enzyme interactionsDifferent benzene substitution pattern

Preliminary studies indicate that this compound may interact with various biological targets, particularly enzymes involved in disease pathways. Its structural features suggest potential applications in the following areas:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes that play critical roles in inflammation and cancer progression.
  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes .
  • Anticancer Activity : Initial findings suggest that this compound may possess anticancer properties, potentially affecting cancer cell lines through mechanisms involving apoptosis and cell cycle regulation.

1. Enzyme Inhibition Studies

A study focusing on the enzyme inhibitory activity of pyridine derivatives highlighted that this compound could inhibit enzymes associated with inflammatory responses. The IC50 values for related compounds were reported to be comparable to established inhibitors like celecoxib, indicating significant potential for therapeutic application .

2. Anticancer Efficacy

In vitro assays conducted on various cancer cell lines (e.g., HeLa, K562) demonstrated that derivatives of pyridine compounds exhibited cytotoxic effects. For instance, modifications to the pyridine structure enhanced cytotoxicity against gastric adenocarcinoma cells . this compound's structural features may similarly promote selective toxicity towards cancer cells while sparing normal cells.

3. Comparative Analysis

Comparative studies with other halogenated pyridine derivatives revealed that the presence of chlorine and fluorine atoms significantly influenced the biological activity. For example, compounds with different halogen substitutions exhibited varying degrees of enzyme inhibition and cytotoxicity .

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